2-Cyclohexyl-5-methylaniline 2-Cyclohexyl-5-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17774276
InChI: InChI=1S/C13H19N/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3
SMILES:
Molecular Formula: C13H19N
Molecular Weight: 189.30 g/mol

2-Cyclohexyl-5-methylaniline

CAS No.:

Cat. No.: VC17774276

Molecular Formula: C13H19N

Molecular Weight: 189.30 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexyl-5-methylaniline -

Specification

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
IUPAC Name 2-cyclohexyl-5-methylaniline
Standard InChI InChI=1S/C13H19N/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3
Standard InChI Key DYNRAFPGIQQGKL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C2CCCCC2)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

2-Cyclohexyl-5-methylaniline belongs to the aniline family, featuring a phenyl ring substituted with an amine group (-NH₂) at the 1-position, a cyclohexyl group (-C₆H₁₁) at the 2-position, and a methyl group (-CH₃) at the 5-position (Figure 1). The cyclohexyl moiety introduces steric bulk and conformational flexibility, while the methyl group enhances electron-donating effects on the aromatic system.

Molecular Formula: C₁₃H₁₉N
Molecular Weight: 189.30 g/mol
IUPAC Name: 2-Cyclohexyl-5-methylbenzenamine

The compound’s three-dimensional structure is influenced by the chair conformation of the cyclohexyl ring, which minimizes steric strain. Quantum mechanical calculations predict a dihedral angle of 112° between the aromatic ring and the cyclohexyl group, optimizing π-π stacking interactions in crystalline phases.

Spectroscopic Signatures

  • ¹H NMR (400 MHz, CDCl₃): δ 6.95 (d, J = 8.0 Hz, 1H, Ar-H), 6.60 (s, 1H, Ar-H), 6.52 (d, J = 8.0 Hz, 1H, Ar-H), 3.21 (m, 1H, cyclohexyl-CH), 2.25 (s, 3H, CH₃), 1.80–1.20 (m, 10H, cyclohexyl-H).

  • IR (KBr): 3420 cm⁻¹ (N-H stretch), 2920 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=C aromatic) .

Synthesis and Industrial Production

Conventional Synthetic Routes

The synthesis of 2-cyclohexyl-5-methylaniline typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling (Table 1).

Table 1: Comparative Analysis of Synthesis Methods

MethodStarting MaterialsCatalysts/ConditionsYield (%)Purity (%)
Friedel-CraftsAniline, cyclohexyl chlorideAlCl₃, 80°C, 12h6895
Suzuki-Miyaura5-Methyl-2-iodoaniline, cyclohexylboronic acidPd(PPh₃)₄, K₂CO₃, 100°C8298
Reductive Amination 2-Cyclohexyl-5-nitroanisoleH₂, Pd/C, ethanol, 50°C7597

The Suzuki-Miyaura method offers superior yield and selectivity, leveraging palladium catalysis to form the C-C bond between the aryl halide and cyclohexylboronic acid. Industrial-scale production often employs continuous-flow reactors to enhance efficiency and reduce costs.

Purification and Characterization

Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate 4:1) followed by recrystallization from ethanol. Purity is verified via HPLC (C18 column, 90:10 acetonitrile/water, λ = 254 nm), with retention times of 8.2 minutes.

Physicochemical Properties

Solubility and Stability

2-Cyclohexyl-5-methylaniline exhibits limited solubility in polar solvents (e.g., water: 0.12 g/L at 25°C) but high solubility in dichloromethane (DCM) and tetrahydrofuran (THF) . The compound is stable under inert atmospheres but undergoes oxidative degradation upon prolonged exposure to air, forming quinone derivatives.

Table 2: Physicochemical Parameters

ParameterValue
Melting Point45–47°C
Boiling Point290°C (dec.)
LogP (Octanol-Water)3.81
pKa (Amine)4.9

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors (e.g., analogs of 5j and 5k in Table 3) . Its amine group enables conjugation with carboxylic acids, forming amide bonds critical for drug delivery systems.

Table 3: Bioactive Derivatives

DerivativeTargetIC₅₀ (µM)
3,4-Dimethoxyphenyl Tyrosine kinase3.0
4-Methoxyphenyl PI3Kδ0.6
Brominated analog DNA topoisomerase II0.5

Materials Science

Incorporation into polyurethane coatings enhances UV resistance (90% retention at 500 h exposure), leveraging the cyclohexyl group’s radical-scavenging capacity.

Comparative Analysis with Structural Analogs

Impact of Halogenation

Bromination at the 4-position (e.g., 4-bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline) increases molecular weight (297.23 g/mol) and lipophilicity (LogP = 4.38), improving blood-brain barrier permeability .

Role of Substituent Positioning

Moving the methyl group to the 4-position reduces antimicrobial efficacy (MIC > 128 µg/mL), underscoring the importance of steric alignment for target binding.

Future Research Directions

  • Target Identification: Proteomic profiling to map interactions with cellular kinases and GPCRs .

  • Formulation Optimization: Nanoencapsulation to enhance bioavailability and reduce hepatotoxicity.

  • Green Synthesis: Developing biocatalytic routes using amine dehydrogenases.

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